STAT5-IN-1 is a small molecule inhibitor specifically targeting STAT5, a transcription factor playing a crucial role in various cellular processes, including cell growth, survival, and differentiation. [, , , , ] The overactivation of STAT5 is implicated in several diseases, particularly hematological malignancies and solid tumors, making it a valuable target for therapeutic intervention. [, , , , ] Despite the recognized importance of STAT5 in various diseases, detailed information regarding its source and classification remains limited in the analyzed literature.
Mechanism of Action
STAT5-IN-1 exerts its inhibitory action by specifically binding to the SH2 domain of STAT5, disrupting its phosphorylation, dimerization, and nuclear translocation. [, ] This prevents STAT5 from binding to DNA and activating the transcription of its target genes, ultimately interfering with the downstream effects of STAT5 signaling. [, , ] Several studies confirm the efficacy of STAT5-IN-1 in reducing the expression of STAT5 target genes, such as Bcl-xL, Cyclin-D2, and Pim-1, which are implicated in cell survival and proliferation. [, ]
Applications
Hematological Malignancies:
Chronic Myelogenous Leukemia (CML): STAT5-IN-1 has shown promising results in suppressing the growth and survival of CML cells, including those resistant to tyrosine kinase inhibitors like imatinib. [, , ] Its ability to induce apoptosis in CML cells, even in the presence of drug resistance mutations, highlights its potential as a valuable therapeutic agent in CML treatment. [, , ]
Acute Myeloid Leukemia (AML): STAT5-IN-1 displays efficacy in preclinical models of AML driven by FLT3 mutations, significantly reducing tumor burden and inducing apoptosis. [, , ] Its synergistic effects with tyrosine kinase inhibitors like midostaurin and sunitinib suggest its potential as a combination therapy for AML treatment. [, , ]
Myeloproliferative Neoplasms: In a mouse model of polycythemia vera, STAT5-IN-1 was crucial in normalizing blood parameters and abrogating disease progression, confirming the critical role of STAT5 in the initiation and maintenance of this disorder. [, ]
Other Diseases:
Atherosclerosis: STAT5-IN-1 significantly attenuated atherosclerosis in a mouse model by reducing inflammation, highlighting its potential as a therapeutic option for this cardiovascular disease. []
Hyperoxia-Induced Acute Lung Injury: Inhibition of STAT5 hyperactivation using STAT5-IN-1 exhibited protective effects in a mouse model of lung injury, suggesting its potential for treating this condition. []
Graft vs. Host Disease: While specific studies using STAT5-IN-1 for this condition were not found in the reviewed literature, the document mentions that STAT5 inhibitors are currently in clinical trials for graft vs. host disease. []
Fundamental Research:
T-Cell Leukemia: STAT5-IN-1 helped elucidate the role of STAT5 in promoting the growth and survival of T-cell leukemia cells in a Bcl-2-independent manner, revealing alternative signaling pathways in this malignancy. []
Ovarian Carcinoma: Studies using STAT5-IN-1 identified STAT5 as a crucial factor in carboplatin resistance in ovarian carcinoma, suggesting new therapeutic targets for this cancer. []
Neuroblastoma: Combined inhibition of EGFR and STAT5 using STAT5-IN-1 showed increased sensitivity in chemoresistant neuroblastoma cells with low UBE4B expression, highlighting the interplay of these proteins in tumor progression. []
Future Directions
Development of more potent and bioavailable STAT5 inhibitors: Continued research into optimizing STAT5 inhibitors like STAT5-IN-1 for improved efficacy and bioavailability is crucial for its translation to clinical settings. [, ]
Personalized medicine approaches: Identifying specific genetic or molecular profiles that predict responsiveness to STAT5-IN-1 treatment in different diseases could enhance treatment outcomes. [, , ]
Combination therapies: Investigating the efficacy of STAT5-IN-1 in combination with other targeted therapies or chemotherapy could lead to synergistic effects and overcome drug resistance. [, , , , , ]
Related Compounds
Pimozide
Compound Description: Pimozide is an antipsychotic drug approved for treating Tourette syndrome, known to inhibit STAT5. [, , , , , , ] It decreases cell proliferation and induces apoptosis in T-cell leukemia cells by decreasing STAT5 tyrosine phosphorylation. [] Pimozide doesn't inhibit BCR/ABL or other tyrosine kinases, setting it apart mechanistically. [] It demonstrates enhanced inhibitory effects on STAT5 phosphorylation and apoptosis induction when combined with kinase inhibitors like imatinib or nilotinib. []
Relevance: Pimozide is directly compared to STAT5-IN-1 as a STAT5 inhibitor, showcasing efficacy in various leukemia models. [, , , , , , ] While both inhibit STAT5, their structures and specific targets within the STAT5 pathway might differ. Further research is needed to compare their potency, selectivity, and potential off-target effects directly.
AC-3-019
Compound Description: AC-3-019 is a specific STAT5 inhibitor. [] It enhances 4EBP1 dephosphorylation and downregulates Mcl-1 expression in FLT3-ITD-positive AML cells, thereby augmenting the cytotoxicity of the PI3K inhibitor GDC-0941. []
Relevance: AC-3-019 serves as a comparative example of a specific STAT5 inhibitor alongside pimozide. [] This implies a similar mode of action to STAT5-IN-1, targeting the STAT5 pathway to enhance anti-leukemic effects.
AC-4-130
Compound Description: AC-4-130 is another specific STAT5 inhibitor. [] It exhibits synergistic effects when combined with the MCL1 inhibitor S63845 in both FLT3-mutated and FLT3-wild-type AML cells, inducing apoptosis and cell death. []
Relevance: Similar to STAT5-IN-1, AC-4-130 directly targets STAT5, suggesting a shared mechanism of action. [] The research highlights the potential of combining STAT5 inhibitors like STAT5-IN-1 with other targeted therapies, such as MCL1 inhibitors, for enhanced efficacy against AML.
GSK690693
Compound Description: GSK690693 is an AKT inhibitor. [] It was identified in a study aiming to target molecules downstream of KIT D816V, a mutation commonly found in systemic mastocytosis. [] Although it demonstrated some ability to inhibit the proliferation of KIT D816V+ cells, high concentrations were needed, limiting its therapeutic potential. []
Relevance: While GSK690693 targets AKT and STAT5-IN-1 targets STAT5, their combined use in research highlights a strategy of combined downstream targeting of signaling pathways, particularly in the context of KIT D816V+ malignancies. []
BP-1-102
Compound Description: BP-1-102 is a STAT5 inhibitor. [] It was investigated in combination with the AKT inhibitor GSK690693 for its potential in treating advanced systemic mastocytosis. [] Similar to GSK690693, it showed some efficacy but at high concentrations. []
Relevance: BP-1-102 directly targets STAT5, aligning with the mechanism of action of STAT5-IN-1. [] The study's focus on combining BP-1-102 with an AKT inhibitor suggests potential synergistic effects when combining STAT5-IN-1 with other targeted therapies for similar conditions.
BLU2317, BLU2718, DCC-2618
Compound Description: These are inhibitors of KIT D816V. [] They were identified through a screening process for compounds that could selectively inhibit the phosphorylation of KIT D816V. [] All three compounds demonstrated the ability to inhibit the proliferation and induce apoptosis in KIT D816V+ cells. []
Relevance: While these compounds target KIT D816V and STAT5-IN-1 targets STAT5, their inclusion highlights the broader context of targeting aberrant signaling pathways in diseases like systemic mastocytosis. []
CDDO-Me (Bardoxolone methyl)
Compound Description: CDDO-Me is an oleanane triterpenoid that induces ROS generation and suppresses survival-related molecules, including AKT, mTOR, and STAT3. [] It demonstrates synergistic growth-inhibitory effects when combined with second- or third-generation BCR-ABL1 TKIs in CML cells. []
Relevance: Although CDDO-Me primarily targets STAT3, its synergistic activity with TKIs in CML highlights the potential for combined treatment approaches incorporating STAT5-IN-1, especially given the interplay between STAT3 and STAT5 signaling in certain cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY 379268 is an organic heterobicyclic compound that is (1R,5S)-2-oxabicyclo[3.1.0]hexane carrying amino, carboxy, and carboxy groups at positions 4R, 4R and 6R, respectively. It is a potent agonist of group II metabotropic glutamate receptors mGluR2 and mGluR3 (EC50 = 2.69 nM and 4.48 nM, respectively) that exhibits antipsychotic-like action in animal models of schizophrenia. It has a role as a metabotropic glutamate receptor agonist, a neuroprotective agent, an antipsychotic agent and an anxiolytic drug. It is an organic heterobicyclic compound, a bridged compound and an amino dicarboxylic acid.
LY-402913 is a novel class of selective multidrug resistance protein (MRP1) inhibitor. reverses drug resistance to MRP1 substrates, such as doxorubicin, in HeLa-T5 cells (EC(50)=0.90 microM), while showing no inherent cytotoxicity. LY 402913 also shows selectivity ( approximately 22-fold) against the related transporter, P-glycoprotein, in HL60/Adr and HL60/Vinc cells. Finally, when dosed in combination with the oncolytic MRP1 substrate vincristine, LY 402913 delays the growth of MRP1-overexpressing tumors in vivo.